

Synthesis Pathway of Thonzylamine Base: A Technical Guide

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Compound of Interest

Compound Name: Thonzylamine

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Thonzylamine, an antihistamine of the ethylenediamine class, is synthesized through a two-step process involving the formation of a sodium salt intermediate followed by an alkylation reaction. This guide provides an in-depth overview of the synthesis pathway, including a detailed experimental protocol and quantitative data derived from the foundational patent literature.

I. Overview of the Synthesis Pathway

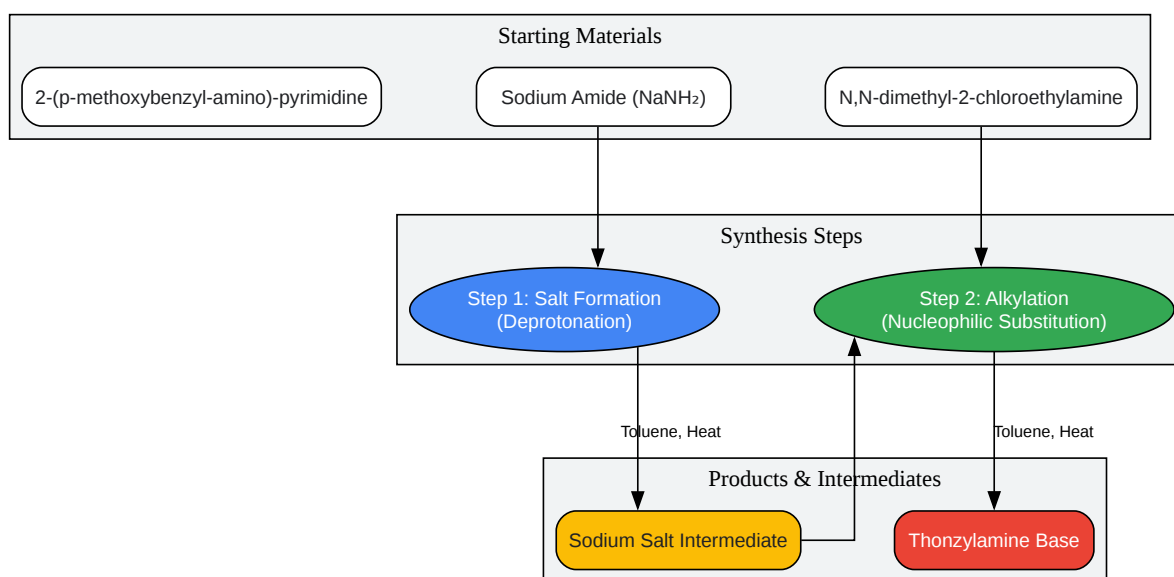
The synthesis of **Thonzylamine** base proceeds via the following key steps:

- Formation of the Sodium Salt:** The synthesis begins with the deprotonation of the secondary amine in 2-(p-methoxybenzyl-amino)-pyrimidine using a strong base, typically sodium amide (NaNH_2). This reaction forms the corresponding sodium salt, an essential intermediate for the subsequent step. The reaction is typically carried out in an anhydrous, non-polar solvent such as toluene, and the completion of the salt formation is indicated by the cessation of ammonia (NH_3) evolution.
- Alkylation:** The sodium salt of 2-(p-methoxybenzyl-amino)-pyrimidine is then reacted with N,N-dimethyl-2-chloroethylamine. In this nucleophilic substitution reaction, the nitrogen anion of the pyrimidine derivative attacks the electrophilic carbon of the chloroethylamine, displacing the chloride ion and forming the **Thonzylamine** base. The final product is then isolated and purified.

The overall reaction is a classic example of N-alkylation of an amine, facilitated by the increased nucleophilicity of the amine upon conversion to its sodium salt.

II. Visualization of the Synthesis Pathway

The logical flow of the **Thonzylamine** synthesis can be visualized as a two-step process, starting from the initial reactants and proceeding through the key intermediate to the final product.



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Caption: Logical workflow for the synthesis of **Thonzylamine** base.

III. Quantitative Data

The following table summarizes the quantitative data for the synthesis of **Thonzylamine** hydrochloride as described in U.S. Patent 2,465,865.[1] The synthesis of the free base is an integral part of this process before its conversion to the hydrochloride salt.

Reactant / Product	Chemical Formula	Molecular Weight (g/mol)	Moles	Mass (g)
2-(p-methoxybenzyl-amino)-pyrimidine	C ₁₂ H ₁₃ N ₃ O	215.25	0.1	21.5
Sodium Amide	NaNH ₂	39.01	0.1	3.9
N,N-dimethyl-2-chloroethylamine	C ₄ H ₁₀ ClN	107.58	0.1	10.7
Thonzylamine Hydrochloride (Final Product)	C ₁₆ H ₂₃ ClN ₄ O	322.83	-	25.0
Yield of Thonzylamine Hydrochloride	77.5%			

IV. Experimental Protocol

The following experimental protocol is adapted from the procedure described in U.S. Patent 2,465,865 for the synthesis of 2-(p-methoxybenzyl, dimethylamino-ethyl) aminopyrimidine (**Thonzylamine**) and its subsequent conversion to the hydrochloride salt.[1]

Materials:

- 2-(p-methoxybenzyl-amino)-pyrimidine (21.5 g, 0.1 mole)
- Sodium amide (3.9 g, 0.1 mole)
- N,N-dimethyl-2-chloroethylamine (10.7 g, 0.1 mole)

- Toluene (anhydrous)
- Water
- Hydrochloric acid
- Sodium hydroxide solution
- Isopropyl ether

Procedure:

- Salt Formation:
 - A mixture of 21.5 g (0.1 mole) of 2-(p-methoxybenzyl-amino)-pyrimidine and 3.9 g (0.1 mole) of sodium amide in 150 cc of dry toluene is heated in a flask equipped with a reflux condenser.
 - The mixture is refluxed until the evolution of ammonia ceases, indicating the complete formation of the sodium salt.
- Alkylation Reaction:
 - To the resulting suspension of the sodium salt, 10.7 g (0.1 mole) of N,N-dimethyl-2-chloroethylamine is added.
 - The reaction mixture is then refluxed for an additional four hours.
- Isolation and Purification of **Thonzylamine** Base:
 - After cooling, the reaction mixture is treated with 100 cc of water.
 - The toluene layer is separated and the aqueous layer is extracted with toluene.
 - The combined toluene extracts are then extracted with dilute hydrochloric acid.
 - The acidic extract is made alkaline with a sodium hydroxide solution, which causes the precipitation of the free base, 2-(p-methoxybenzyl, dimethylamino-ethyl) aminopyrimidine

(**Thonzylamine**), as an oil.

- The oily base is extracted with a suitable solvent, and the solvent is subsequently removed. The crude base can be purified by distillation under reduced pressure.
- Formation of **Thonzylamine** Hydrochloride (Optional, for stable salt form):
 - The purified **Thonzylamine** base is dissolved in isopropyl ether.
 - A stream of dry hydrogen chloride gas is passed through the solution.
 - The precipitated **Thonzylamine** hydrochloride is collected by filtration.
 - The crude salt is then recrystallized from a suitable solvent to yield the pure product. The patent reports a yield of 25.0 g (77.5%) of the hydrochloride salt with a melting point of 173-175° C.[1]

This detailed guide provides researchers and drug development professionals with the core technical information required to understand and replicate the synthesis of **Thonzylamine** base. The provided pathway, quantitative data, and experimental protocol are based on established and patented chemical processes.

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References

- 1. US2465865A - P-methoxybenzyl - Google Patents [patents.google.com]
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